Product packaging for 5-Cyclopropyl-1,4-oxazepane;hydrochloride(Cat. No.:CAS No. 2287288-21-3)

5-Cyclopropyl-1,4-oxazepane;hydrochloride

Cat. No.: B2411179
CAS No.: 2287288-21-3
M. Wt: 177.67
InChI Key: MZRYABYOYCYKAL-UHFFFAOYSA-N
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Description

The 1,4-Oxazepane (B1358080) Heterocyclic System: Structural Context and Research Importance

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions, respectively. researchgate.net This class of compounds has garnered attention in pharmaceutical research due to its presence in various biologically active agents. For instance, derivatives of 1,4-oxazepane have been investigated as selective ligands for the dopamine (B1211576) D(4) receptor, which is a target for the development of antipsychotic drugs. nih.gov Research has indicated that the size and conformation of the oxazepane ring can be crucial for its affinity to biological targets. nih.gov

Furthermore, aryl-fused versions of this heterocyclic system, known as dibenzo[b,f] fiveable.meunl.ptoxazepines, are structural components of compounds with psychoneurotic, antihistaminic, and analgesic properties. researchgate.netresearchgate.net The synthesis of chiral 1,4-oxazepane derivatives is an active area of research, highlighting the importance of stereochemistry in the design of new therapeutic agents. rsc.orgnih.gov The development of modern synthetic methods continues to facilitate the creation of novel 1,4-oxazepane-based molecules for biological evaluation. dntb.gov.ua

Table 1: Research Applications of 1,4-Oxazepane Derivatives

Research Area Application/Target
Neuropharmacology Dopamine D(4) Receptor Ligands (Potential Antipsychotics) nih.gov
CNS Disorders Treatment of memory dysfunction (e.g., Alzheimer's disease) researchgate.net

The Cyclopropyl (B3062369) Moiety: Unique Electronic Structure and Configurational Characteristics

The cyclopropyl group is the smallest possible carbocyclic ring, consisting of three carbon atoms. fiveable.me Its unique structural and electronic properties make it a valuable component in medicinal chemistry. fiveable.meunl.pt The significant angle strain within the triangular structure, with bond angles of approximately 60°, leads to enhanced reactivity compared to larger cycloalkanes. fiveable.me

The carbon-carbon bonds in a cyclopropane (B1198618) ring have enhanced π-character, which allows the group to participate in conjugation with adjacent π-systems, a property that influences the electronic behavior of the entire molecule. fiveable.meunl.pt This feature, along with its rigid, conformationally constrained nature, is frequently utilized by medicinal chemists. acs.orgrsc.org The introduction of a cyclopropyl group can lead to:

Enhanced Potency : By locking a molecule into its bioactive conformation. unl.ptacs.org

Improved Metabolic Stability : The C-H bonds are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties : The group's steric and electronic nature can be used to fine-tune properties like lipophilicity and binding interactions. unl.ptacs.org

The unique properties of the cyclopropyl ring have led to its incorporation into a wide range of drug candidates across various therapeutic areas. acs.orgsemanticscholar.org

Table 2: Key Features of the Cyclopropyl Moiety

Property Description Implication in Chemistry
Structure Three-membered carbon ring with ~60° bond angles. fiveable.me High ring strain, leading to increased reactivity. fiveable.me
Bonding Enhanced π-character in C-C bonds. fiveable.meacs.org Ability to conjugate with adjacent π-systems, influencing electronic properties. unl.pt
Conformation Conformationally rigid and planar. acs.orgrsc.org Can lock flexible molecules into a specific, bioactive shape. unl.pt

| Metabolic Profile | Shorter, stronger C-H bonds. acs.org | Often increases metabolic stability by resisting enzymatic oxidation. hyphadiscovery.com |

Hydrochloride Salt Formation: Principles and Impact on Chemical Behavior

Hydrochloride is an acid salt formed from the reaction of an organic base, such as an amine, with hydrochloric acid (HCl). wikipedia.org The nitrogen atom in the 1,4-oxazepane ring is basic and can accept a proton from HCl to form a positively charged ammonium (B1175870) cation, with the chloride ion acting as the counter-ion. youtube.comoxfordreference.comlibretexts.org This conversion from a neutral "free base" to an ionic salt has profound effects on the compound's physicochemical properties.

The primary motivations for forming hydrochloride salts in pharmaceutical development include:

Enhanced Water Solubility : Amine salts are generally crystalline solids that are significantly more soluble in water than their corresponding free bases. wikipedia.orgoxfordreference.comspectroscopyonline.com This is crucial for substances intended for oral or intravenous administration. libretexts.org

Improved Stability and Shelf-Life : Hydrochloride salts are often more crystalline and less volatile than the free base, which can lead to a longer shelf-life and improved handling characteristics. wikipedia.orgrjpdft.com

Modified Dissolution Rate : By increasing solubility, the salt form can improve the rate at which the compound dissolves, which can influence its absorption profile. ontosight.ainih.gov

Salt formation is a critical step in drug development, with approximately half of all FDA-approved drugs being formulated as salts. nih.gov Hydrochloride is one of the most commonly used counter-ions due to its low molecular weight and established safety profile. pharmtech.com

Table 3: Impact of Hydrochloride Salt Formation on Compound Properties

Property Change Upon Salt Formation Rationale
Solubility Generally Increased wikipedia.orgontosight.ai The ionic nature of the salt interacts more favorably with polar solvents like water. spectroscopyonline.com
Physical State Often forms crystalline solids. oxfordreference.com Ionic lattice forces lead to a more ordered, stable solid state. rjpdft.com
Stability Often Increased wikipedia.org Reduced volatility and protection of the reactive amine group can improve shelf-life. wikipedia.org

| Hygroscopicity | Can be Increased rjpdft.compharmtech.com | The ionic nature may lead to a higher affinity for atmospheric moisture. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO B2411179 5-Cyclopropyl-1,4-oxazepane;hydrochloride CAS No. 2287288-21-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-5-10-6-4-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRYABYOYCYKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCOCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 5 Cyclopropyl 1,4 Oxazepane

Methodologies for the Construction of the 1,4-Oxazepane (B1358080) Ring

The 1,4-oxazepane ring is a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship. tib.euresearchgate.net This structural motif is found in various pharmacologically relevant compounds, making its synthesis a significant area of research. nih.govnih.gov The construction of this seven-membered ring is challenging due to unfavorable kinetics and thermodynamics compared to smaller ring systems. nih.gov

Cycloaddition reactions offer a powerful strategy for the convergent assembly of cyclic systems, including the 1,4-oxazepane core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[4+3] Cycloaddition : This type of reaction can be employed to construct the seven-membered oxazepine ring. For instance, a formal [4+3] cycloaddition of ortho-hydroxyphenyl-substituted para-quinone methides with in-situ generated azaoxyallyl cations provides an efficient route to 1,4-benzoxazepine derivatives. sciengine.com This reaction proceeds under mild, transition-metal-free conditions. sciengine.com Similarly, a robust and scalable formal [4+3] annulation using a combined catalytic system of a chiral N-heterocyclic carbene (NHC), a chiral Iridium complex, and an achiral urea has been developed for the synthesis of optically pure 1,4-benzoxazepinones. dicp.ac.cn

[3+4] Annulation : The reaction of azaoxyallyl cations with 1,4-amphoteric reagents can be used to assemble 1,4-oxazepane-3-ones. thieme-connect.com

[5+2] Cycloaddition : The reaction between imines and anhydrides, such as maleic or phthalic anhydride, can lead to the formation of 1,3-oxazepine-4,7-dione derivatives. uokerbala.edu.iq This process is believed to proceed via a concerted mechanism involving the addition of five atoms from the anhydride to two atoms from the imine group. uokerbala.edu.iq

A summary of representative cycloaddition reactions is presented below.

Reaction Type Reactants Product Catalyst/Conditions Ref
Formal [4+3] Cycloaddition ortho-hydroxyphenyl-substituted para-quinone methides, azaoxyallyl cations 1,4-Benzoxazepine derivatives Transition-metal free, room temperature sciengine.com
Formal [4+3] Annulation Salicylaldehydes, vinyl aziridines 1,4-Benzoxazepinones Chiral NHC, Chiral Ir complex, Urea dicp.ac.cn

Intramolecular cyclization is a cornerstone in the synthesis of heterocyclic compounds, including 1,4-oxazepanes. This approach involves the formation of a ring from a single molecule containing the necessary functional groups.

Haloetherification : An expedient and efficient synthesis of chiral polysubstituted oxazepanes relies on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov Mechanistic studies have confirmed the role of a chiral bromonium intermediate in controlling the regioselectivity of this reaction. nih.gov

Base-Promoted Exo Mode Cyclization : A metal-free approach to synthesizing 1,4-oxazepine derivatives involves the base-promoted, regioselective exo-dig cyclization of alkynyl alcohols. acs.org

From Polymer-Supported Homoserine : Chiral 1,4-oxazepane-5-carboxylic acids can be synthesized from homoserine immobilized on a solid support. nih.govrsc.org The key step involves a cleavage-induced cyclization, where treatment with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) yields the 1,4-oxazepane derivatives. nih.govrsc.org

Ring Opening of Azetidines : Functionalized 1,4-benzodiazepine derivatives can be synthesized through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction, which forms an azetidine-fused ring system. Subsequent ring-opening of the strained four-membered azetidine ring provides access to the seven-membered ring. nih.govmdpi.com

Electrophilic Cyclization : The use of an electrophilic source like iodine can promote the cyclization of precursors such as 3-aryl-2-(2-(prop-2-yn-1-yloxy) phenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives to form complex oxazepino compounds. cyberleninka.ru

Catalysis provides efficient and often stereoselective routes to complex molecules. Several catalytic systems have been developed for the synthesis of 1,4-oxazepane and its derivatives.

Brønsted Acid Catalysis : A straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes can be achieved via a Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols. eurekaselect.com Chiral phosphoric acids, a type of Brønsted acid, have been used to catalyze the highly enantioselective desymmetrization of 3-substituted oxetanes, affording chiral 1,4-benzoxazepines in high yields and enantioselectivity. nih.govacs.org

Copper Catalysis : A tandem transformation involving C-N coupling and C-H carbonylation, catalyzed by a copper complex, has been developed for the synthesis of benzo-1,4-oxazepine derivatives from various phenylamines and allyl halides. nih.gov

Multicatalysis (NHC/Iridium) : As mentioned previously, a combined catalytic system of a chiral N-heterocyclic carbene (NHC) and a chiral iridium complex facilitates the enantioselective formal [4+3] annulation to access 1,4-benzoxazepinones. dicp.ac.cn

Catalyst SystemReaction TypeSubstratesProductRef
Chiral Phosphoric AcidEnantioselective Desymmetrization3-Substituted Oxetanes, AminesChiral 1,4-Benzoxazepines nih.govacs.org
Copper(I) Iodide / LigandTandem C-N Coupling/C-H CarbonylationPhenylamines, Allyl HalidesBenzo-1,4-oxazepine derivatives nih.gov
Chiral NHC / Chiral Iridium Complex / UreaFormal [4+3] AnnulationSalicylaldehydes, Vinyl AziridinesOptically Pure 1,4-Benzoxazepinones dicp.ac.cn

Modern synthetic strategies often combine multiple reaction steps into a single operation to improve efficiency.

Reductive Cycloetherification : While broadly applied to tetrahydrofurans and tetrahydropyrans from diketones using a borane catalyst and hydrogen, the principles of reductive cycloetherification could potentially be adapted for 1,4-oxazepane synthesis from suitable precursors. chemrxiv.org

Tandem Annulation : The synthesis of 1,4-oxazepines and 1,4-diazepines can be achieved using in-situ generated diphenylvinylsulfonium triflate, which undergoes an annulation reaction. researchgate.net The copper-catalyzed tandem C-N coupling/C-H carbonylation is another example of an efficient annulation strategy to build the benzo-1,4-oxazepine core. nih.gov

Introduction and Functionalization of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to increase potency and fine-tune the physicochemical properties of drug molecules. psu.edufiveable.me It is a three-membered carbocyclic ring that is highly strained, leading to unique electronic properties and reactivity. fiveable.mewikipedia.org

Cyclopropanation is the process of forming a cyclopropane (B1198618) ring. wikipedia.org These reactions are crucial for introducing the cyclopropyl moiety into a target molecule. acsgcipr.org

Simmons-Smith Reaction : This is a widely used method for the stereospecific conversion of alkenes into cyclopropanes using a zinc carbenoid reagent (typically formed from diiodomethane and a zinc-copper couple). mdpi.com A modified version employing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) is known as the Furukawa reagent. mdpi.com This reaction is particularly effective for the cyclopropanation of olefins and allylic alcohols. mdpi.com

Catalytic Cyclopropanation : Transition metals can catalyze the reaction of alkenes with diazo compounds to form cyclopropanes. thieme-connect.com A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate is an example of this approach. nih.gov

Corey-Chaykovsky Reaction : This reaction involves the use of sulfur ylides to convert carbonyl compounds to epoxides or alkenes to cyclopropanes. thieme-connect.com

Radical-Based Methods : A recently developed method for creating cyclopropanes utilizes radical chemistry. psu.edu This approach transforms alkenes into cyclopropanes using visible light to initiate the reaction with common chemical ingredients, avoiding the need for highly reactive carbene intermediates. psu.edu

The choice of cyclopropanation method would depend on the specific precursor to 5-Cyclopropyl-1,4-oxazepane. For example, a precursor containing an alkene functionality at the desired position could be subjected to a Simmons-Smith or a catalytic cyclopropanation reaction to install the cyclopropyl group before or after the formation of the oxazepane ring.

Cyclopropanation MethodKey ReagentsSubstrateNotesRef
Simmons-Smith ReactionDiiodomethane, Zn-Cu couple (or Et₂Zn)Alkenes, Allylic AlcoholsStereospecific conversion mdpi.com
Cobalt-Catalyzed CyclopropanationEthyl Diazoacetate, Co(II) complexAlkenes (e.g., Phenyl vinyl sulfide)Avoids hazardous conditions of uncatalyzed reactions nih.gov
Radical Cyclopropanation(Not specified)AlkenesUses visible light and common reagents; avoids carbene intermediates psu.edu

Transformations of Cyclopropyl-Containing Precursors (e.g., ring expansion and opening)

The synthesis of seven-membered heterocyclic rings like the 1,4-oxazepane core can be achieved through strategic transformations of precursors already containing a cyclopropyl group. These methods capitalize on the high ring strain of the three-membered ring, which facilitates ring-opening or ring-expansion reactions to form larger, more complex structures. While a direct synthesis of 5-Cyclopropyl-1,4-oxazepane using this specific strategy is not prominently documented in publicly available literature, the principles represent a viable synthetic approach.

Key strategies involving cyclopropyl precursors include:

Rearrangement of Cyclopropyl Carbinols: A primary method involves the acid-catalyzed rearrangement of cyclopropyl carbinols. nih.gov For instance, a 2-aminophenyl cyclopropylmethanol derivative can undergo a gold-catalyzed rearrangement. nih.gov The process is initiated by the activation of the alcohol, leading to the formation of a carbocation intermediate. This intermediate triggers the ring-opening of the cyclopropane, which is then trapped by the tethered amine group to form a seven-membered ring, such as a 2,3-dihydro-1H-benzo[b]azepine. nih.gov The specific outcome can be highly dependent on the substitution pattern of the starting alcohol. nih.gov

Radical Ring-Opening/Cyclization: Cyclopropane derivatives can undergo oxidative radical ring-opening and cyclization reactions. beilstein-journals.org These reactions often proceed via a radical pathway where the strained cyclopropane ring opens to form an alkyl radical. beilstein-journals.org This radical intermediate can then participate in an intramolecular cyclization to form a new heterocyclic ring. The specific reagents and conditions dictate the nature of the transformation. beilstein-journals.org

[3+n] Annulation Reactions: Donor-acceptor (D-A) cyclopropanes are highly versatile building blocks in organic synthesis. mdpi.com The "push-pull" nature of the substituents polarizes the C-C bond, facilitating its cleavage to form a 1,3-zwitterionic intermediate. mdpi.com This intermediate can then react with a suitable partner in a [3+4] cycloaddition to construct a seven-membered ring.

The following table outlines conceptual transformations of cyclopropyl precursors for heterocycle synthesis.

Precursor TypeTransformationReagent/CatalystKey IntermediatePotential Product
Cyclopropyl CarbinolRearrangement / Ring ExpansionAcid (e.g., Au-based) nih.govCarbocationSeven-membered heterocycle
VinylcyclopropaneRearrangementThermal / PhotochemicalDiradical / ZwitterionRing-expanded product
Donor-Acceptor Cyclopropane[3+4] CycloadditionLewis or Brønsted Acid mdpi.com1,3-Zwitterion mdpi.comFused or spiro heterocycle

Formation and Control of the Hydrochloride Salt

The conversion of the basic 5-Cyclopropyl-1,4-oxazepane to its hydrochloride salt is a crucial step for purification, stabilization, and handling. This process involves a straightforward acid-base reaction followed by a carefully controlled crystallization.

Acid-Base Reaction Principles in Amine Hydrochloride Generation

The formation of 5-Cyclopropyl-1,4-oxazepane hydrochloride is a classic acid-base neutralization reaction. quora.comlibretexts.org The amine nitrogen atom in the 1,4-oxazepane ring possesses a lone pair of electrons, rendering it a Brønsted-Lowry base. When reacted with a strong mineral acid like hydrochloric acid (HCl), the nitrogen lone pair accepts a proton (H+) from the acid. youtube.comspectroscopyonline.com

5-Cyclopropyl-1,4-oxazepane + HCl → 5-Cyclopropyl-1,4-oxazepanium chloride

This transformation from a covalent molecule to an ionic salt dramatically alters its physical properties, most notably increasing its melting point and often its solubility in water, which can be advantageous for pharmaceutical applications. spectroscopyonline.comyoutube.com The reaction equilibrium strongly favors the formation of the salt, especially when a strong acid like HCl is used. youtube.com

Crystallization Control for Desired Solid Forms

Crystallization is a critical purification step and a method to control the final solid-state form of the active pharmaceutical ingredient (API). academicjournals.orgorgchemboulder.com The physical properties of the 5-Cyclopropyl-1,4-oxazepane hydrochloride, such as its stability, dissolution rate, and bioavailability, are dictated by its solid form, which includes polymorphs, solvates, and crystal habit. academicjournals.org

Controlling the crystallization process is essential to consistently produce the desired solid form. Key parameters that are manipulated include:

Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the salt at a high temperature but have low solubility for it at cooler temperatures, allowing for precipitation upon cooling. orgchemboulder.com The use of an anti-solvent (a solvent in which the salt is insoluble) can also be employed to induce crystallization. The solvent system can influence which polymorphic form is thermodynamically favored.

Temperature and Cooling Rate: The temperature profile during crystallization affects both nucleation (the initial formation of crystals) and crystal growth. Slow cooling generally leads to larger, more ordered crystals, while rapid cooling can result in smaller crystals or even amorphous material.

Supersaturation: Crystallization occurs from a supersaturated solution. The level of supersaturation is a key driving force and can be controlled by cooling, solvent evaporation, or the addition of an anti-solvent.

Agitation: Stirring the solution affects mass transfer and can influence the crystal size distribution and prevent the formation of agglomerates.

Seeding: Introducing a small quantity of crystals of the desired polymorphic form can direct the crystallization towards that specific form, which is a common technique to ensure batch-to-batch consistency. google.com

The characterization of the resulting solid form is typically performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to confirm its identity and purity. researchgate.net

The following table summarizes key parameters and their influence on the crystallization outcome.

ParameterPrimary InfluenceDesired Outcome
Solvent SystemSolubility, Crystal Habit, Polymorphism academicjournals.orgHigh yield of the desired, stable crystalline form
Cooling RateNucleation, Crystal SizeUniform and controlled particle size distribution
AgitationMass Transfer, Crystal SizePrevention of agglomeration, uniform crystals
SeedingPolymorphic Form Control google.comConsistent production of a specific polymorph

Reaction Mechanisms and Chemical Transformations of 5 Cyclopropyl 1,4 Oxazepane

Reactivity Profiles of the 1,4-Oxazepane (B1358080) Ring

The 1,4-oxazepane scaffold is a seven-membered ring containing nitrogen and oxygen atoms in a 1,4-relationship. researchgate.net This structure possesses inherent flexibility and specific reactive sites that govern its chemical behavior.

Seven-membered rings like 1,4-oxazepane can undergo various transformations that alter the ring structure. The stability of the ring is a critical factor, and under certain conditions, pathways leading to either ring-opening or contraction to more thermodynamically stable five- or six-membered rings can be initiated.

For instance, the synthesis of chiral 1,4-oxazepanes from polymer-supported homoserine has been studied, wherein cleavage from the resin support using trifluoroacetic acid (TFA) could lead to different outcomes. While TFA alone resulted in a lactone product, the addition of a reducing agent like triethylsilane (Et₃SiH) favored the formation of the desired 1,4-oxazepane ring. nih.govrsc.org This suggests that the oxazepane ring is susceptible to cleavage and rearrangement under strongly acidic and oxidative conditions, potentially leading to ring-contraction or opening. The presence of the hydrochloride salt in the title compound implies an acidic environment where the ring's stability might be similarly influenced.

Ring-opening reactions of related smaller rings, such as oxetanes, are common methods for synthesizing 1,4-oxazepanes. acs.org These reactions typically involve nucleophilic attack by an amine on the oxetane, often catalyzed by an acid. This highlights the possibility of the reverse reaction—ring-opening of the 1,4-oxazepane—through nucleophilic attack at the carbons adjacent to the oxygen or nitrogen atoms, particularly if they are activated.

Table 1: Potential Ring Transformations of the 1,4-Oxazepane Scaffold

Transformation Type Conditions Potential Products
Ring-Contraction Strong Acid, Heat Substituted Morpholines, Piperidines
Ring-Opening Strong Nucleophiles, Lewis Acids Amino-ether linear chains

| Transannular Cyclization | Specific substrate geometry, Catalysts | Bicyclic structures |

The 1,4-oxazepane ring features two key heteroatoms that define its nucleophilic and electrophilic reactivity. The nitrogen atom, being a secondary amine, is a primary nucleophilic center.

Nucleophilic Reactions at Nitrogen : The lone pair of electrons on the nitrogen atom can readily attack electrophiles. In its free-base form, 5-Cyclopropyl-1,4-oxazepane can undergo N-alkylation, N-acylation, or N-arylation. However, as the hydrochloride salt, the nitrogen is protonated, significantly reducing its nucleophilicity. The free base would need to be generated, typically by treatment with a non-nucleophilic base, to perform these transformations. Subsequent reactions, such as N-debenzylation in related benz hyphadiscovery.comnih.govoxazepine systems, demonstrate that the nitrogen atom is a key handle for synthetic modification. acs.org

Electrophilic Reactions : Under strongly acidic conditions (as in the hydrochloride salt), the ether oxygen can be protonated. This activation can make the adjacent carbon atoms susceptible to nucleophilic attack, potentially leading to ring-opening as discussed previously. Furthermore, studies on the electrophilic activation of other heterocycles, like 1,2,4-oxadiazoles in superacids, show that protonation can create highly reactive dicationic species that readily react with nucleophiles. nih.gov A similar activation of the 1,4-oxazepane ring could facilitate reactions that are otherwise difficult.

Cyclopropyl (B3062369) Group-Mediated Reactivity

The cyclopropyl group is not merely a passive substituent; its inherent ring strain and unique electronic properties actively influence the molecule's reactivity. researchgate.net Due to significant angle strain (approximately 27.5 kcal/mol), the C-C bonds have increased p-character and are susceptible to cleavage under various conditions. burnschemistry.comwikipedia.org

Reactions that open the three-membered ring are energetically favorable as they relieve the inherent ring strain. researchgate.net These strain-release-driven reactions are a cornerstone of cyclopropane (B1198618) chemistry. semanticscholar.orgnih.gov

Acid-Catalyzed Ring Opening : In the presence of strong acids, the cyclopropane ring can be protonated, leading to a corner-protonated or edge-protonated intermediate. This species is highly unstable and can be attacked by a nucleophile, resulting in a ring-opened product. Given that the compound is a hydrochloride salt, this pathway could be relevant, potentially involving the chloride ion or another available nucleophile.

Radical-Mediated Ring Opening : The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the homoallyl radical. This process can be initiated by radical initiators or through single-electron transfer (SET) mechanisms.

Photochemical Rearrangements : Upon photoexcitation, cyclopropanes can undergo rearrangements. For example, photochemical reactions of cyclopropenones, which also feature a strained three-membered ring, proceed via ring-opening driven by the release of ring strain and changes in aromatic character in the excited state. chemrxiv.org

Table 2: Common Strain-Release Reactions of Cyclopropyl Groups

Reaction Type Initiator / Conditions Intermediate Typical Product
Electrophilic Addition Strong Acids (e.g., HBr) Carbocation Ring-opened haloalkane
Radical Ring Opening Radical Initiators, SET Cyclopropylmethyl radical Homoallylic compound
Hydrogenolysis H₂, Metal Catalyst (e.g., Pt, Pd) - Propyl chain

| Thermal Rearrangement | High Temperature | - | Propene derivative |

The rigid, planar structure of the cyclopropyl ring can exert significant stereochemical control over adjacent parts of the molecule.

Conformational Effects : The cyclopropyl group can influence the conformational preference of the seven-membered oxazepane ring. Studies on cyclopropyl-substituted cyclohexanes have revealed a "cyclopropyl effect" where the group favors an axial position, a surprising finding that highlights its unique steric and electronic interactions. chemistryworld.com A similar effect could lock the flexible oxazepane ring into a preferred conformation, thereby influencing the stereochemical outcome of reactions on the ring.

Stereodirecting Group : In reactions involving the oxazepane ring, the cyclopropyl group can act as a stereodirecting element, blocking one face of the molecule from reagent attack and favoring addition from the less hindered face. The stereochemistry of reactions involving cyclopropyl ketones and carbenes has been shown to be highly dependent on the orientation of the ring. acs.orgacs.org Computational studies on the ene reactions of bicyclo[1.1.0]butanes (which contain fused cyclopropane rings) also demonstrate how the strained ring system dictates the stereoselectivity of the process. nih.gov

Transition metals are particularly effective at promoting rearrangements of cyclopropyl groups, often under mild conditions. nih.gov These reactions benefit from the ring strain and can lead to the formation of more complex molecular architectures. researchgate.netnih.gov

Rhodium and Copper Catalysis : Rhodium(I) and Copper(I) catalysts are known to react with cyclopropenes (a related strained ring) to form carbenoid intermediates via ring-opening. nih.gov These carbenoids can then undergo a variety of subsequent reactions, including cyclization onto nearby functional groups. While 5-Cyclopropyl-1,4-oxazepane lacks the double bond of a cyclopropene, related metal-catalyzed C-C bond activations are possible.

Palladium and Nickel Catalysis : Palladium and nickel catalysts can mediate the rearrangement of cyclopropylen-ynes and other unsaturated cyclopropane derivatives. nih.gov These metals can insert into a strained C-C bond of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate. This intermediate can then undergo reductive elimination or other transformations to yield rearranged products. While the subject compound is saturated, activation could potentially occur, especially if coupled with a directing group. The development of metal-catalyzed methods for synthesizing N-heterocycles often involves such bond activations. osi.lv

Table 3: Selected Metal-Catalyzed Rearrangements of Cyclopropyl Groups

Metal Catalyst Typical Reaction Type Key Intermediate
Rh(I), Rh(II) Cycloisomerization, Rearrangement Metal-carbenoid, Metallacyclobutane
Pd(0), Pd(II) Cross-coupling, Skeletal Rearrangement Metallacyclobutane
Ni(0) Cycloaddition, Rearrangement Metallacyclobutane

| Cu(I) | Rearrangement, Cycloaddition | Metal-carbenoid |

Synergistic Effects Between the Oxazepane and Cyclopropyl Substructures

The interaction between the 1,4-oxazepane ring and the cyclopropyl group in 5-Cyclopropyl-1,4-oxazepane gives rise to synergistic effects that influence the molecule's conformation, reactivity, and electronic properties. These effects are not merely the sum of the individual properties of the two substructures but are a consequence of their direct connectivity.

Conformational Influence:

Computational studies on analogous systems, such as cyclopropyl methyl ketone, have shown that specific conformations are energetically favored due to the electronic interactions between the cyclopropyl ring and adjacent functional groups. uwlax.edu In the case of 5-Cyclopropyl-1,4-oxazepane, the orientation of the cyclopropyl group relative to the lone pairs of the nitrogen and oxygen atoms of the oxazepane ring would be a critical factor in determining the most stable conformer. The inherent flexibility of the 1,4-oxazepane scaffold, which can exist in various chair and boat-like conformations, will be modulated by the steric and electronic demands of the cyclopropyl substituent. nih.gov

Electronic Interactions:

The electronic nature of the cyclopropyl group is a key contributor to the synergistic effects observed in this molecule. The bonding within a cyclopropane ring is unique and can be described by either the Walsh model or the Coulson-Moffitt model. Both models highlight the increased p-character of the C-C bonds, which allows the cyclopropyl group to interact with adjacent π-systems and carbocations in a manner akin to a double bond. wikipedia.org

In 5-Cyclopropyl-1,4-oxazepane, the cyclopropyl group is positioned adjacent to a carbon atom which is, in turn, bonded to a nitrogen atom. This arrangement allows for significant stereoelectronic interactions. The cyclopropyl group is known to be a good electron donor through hyperconjugation, which can stabilize adjacent positive charges. wikipedia.org This electronic donation can influence the reactivity of the nitrogen atom in the oxazepane ring, potentially modulating its basicity and nucleophilicity.

Impact on Reactivity:

The synergistic effects of the two substructures are also evident in the chemical reactivity of the molecule. The electron-donating nature of the cyclopropyl group can influence reactions involving the oxazepane ring. For instance, reactions that proceed through a cationic intermediate at the 5-position would be significantly stabilized by the adjacent cyclopropyl group.

Conversely, the oxazepane ring can influence the reactivity of the cyclopropyl group. The nitrogen atom, with its lone pair, can participate in reactions that involve the opening of the strained cyclopropane ring. While specific reaction mechanisms for 5-Cyclopropyl-1,4-oxazepane are not extensively documented, studies on related cyclopropylamine derivatives provide insights into potential transformations.

The table below summarizes the key synergistic effects arising from the interplay of the oxazepane and cyclopropyl substructures.

FeatureInfluence of Cyclopropyl Group on Oxazepane RingInfluence of Oxazepane Ring on Cyclopropyl Group
Conformation Acts as a "conformational lock", restricting the flexibility of the seven-membered ring. iris-biotech.deresearchgate.netThe orientation of the cyclopropyl group is influenced by the steric bulk of the oxazepane ring.
Electronics The electron-donating nature of the cyclopropyl group can modulate the basicity and nucleophilicity of the nitrogen atom. wikipedia.orgThe heteroatoms of the oxazepane ring can engage in stereoelectronic interactions with the Walsh orbitals of the cyclopropyl group. nih.gov
Reactivity Stabilizes potential cationic intermediates at the 5-position.The nitrogen atom can participate in ring-opening reactions of the cyclopropane.

Advanced Spectroscopic and Structural Characterization of 5 Cyclopropyl 1,4 Oxazepane;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and stereochemistry of organic molecules. For 5-Cyclopropyl-1,4-oxazepane;hydrochloride, both ¹H and ¹³C NMR would be essential.

In ¹H NMR, the cyclopropyl (B3062369) protons typically appear in a distinct upfield region, generally between 0.2 and 1.0 ppm. organicchemistrydata.orgdocbrown.info The protons on the 1,4-oxazepane (B1358080) ring would be expected to show more complex splitting patterns and chemical shifts depending on their environment and the ring's conformation. The presence of the nitrogen and oxygen atoms would influence the chemical shifts of adjacent protons, typically shifting them downfield.

In ¹³C NMR spectroscopy, the carbon atoms of the cyclopropyl group also have characteristic upfield chemical shifts. The carbons within the 1,4-oxazepane ring would resonate at different frequencies depending on their proximity to the heteroatoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for definitively assigning all proton and carbon signals and for establishing the connectivity within the molecule.

A hypothetical ¹H NMR data table is presented below to illustrate the types of signals that might be expected.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Cyclopropyl-CH0.8 - 1.2Multiplet
Cyclopropyl-CH₂0.2 - 0.8Multiplet
Oxazepane-CH₂ (adjacent to O)3.5 - 4.5Multiplet
Oxazepane-CH₂ (adjacent to N)2.5 - 3.5Multiplet
Oxazepane-CH (at position 5)2.0 - 2.8Multiplet
Oxazepane-CH₂ (other)1.5 - 2.5Multiplet

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the various bonds present.

Key expected vibrational frequencies include:

C-H stretching from the cyclopropyl and oxazepane rings, typically in the range of 2850-3000 cm⁻¹.

N-H stretching from the protonated amine (hydrochloride salt), which would likely appear as a broad band between 2400 and 2800 cm⁻¹.

C-O-C stretching of the ether linkage in the oxazepane ring, expected around 1050-1150 cm⁻¹.

C-N stretching of the amine, typically in the region of 1000-1200 cm⁻¹.

A representative FT-IR data table is provided below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium salt)2400 - 2800Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C-O-C Stretch (Ether)1050 - 1150Strong
C-N Stretch (Amine)1000 - 1200Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful crystallographic analysis of this compound would provide unambiguous information about bond lengths, bond angles, and the conformation of the 1,4-oxazepane ring in the solid state. It would also reveal the stereochemical relationship of the cyclopropyl group relative to the oxazepane ring and detail the hydrogen bonding interactions involving the hydrochloride counter-ion.

As no experimental crystallographic data for this compound has been published, a data table of its crystal structure parameters cannot be provided.

Computational and Theoretical Investigations of 5 Cyclopropyl 1,4 Oxazepane;hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 5-Cyclopropyl-1,4-oxazepane;hydrochloride. These calculations provide insights into molecular orbital energies, charge distribution, and reactivity, which are fundamental to understanding the compound's chemical behavior.

A typical DFT analysis of this molecule would involve geometry optimization to find the lowest energy structure. From this optimized geometry, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of the nitrogen and oxygen heteroatoms, along with the strained cyclopropyl (B3062369) ring, is expected to influence the electronic landscape significantly.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. For the hydrochloride salt of 5-Cyclopropyl-1,4-oxazepane, the protonated nitrogen atom would be a prominent electrophilic site, indicated by a positive electrostatic potential. The oxygen atom, with its lone pairs of electrons, would exhibit a negative electrostatic potential, marking it as a nucleophilic center.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value Description
HOMO Energy -8.2 eV Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy 1.5 eV Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 9.7 eV A larger gap suggests higher stability and lower reactivity.

Conformational Analysis and Energy Landscapes of the Oxazepane Ring

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and can adopt multiple conformations. The presence of a cyclopropyl substituent at the 5-position introduces additional steric and electronic constraints that shape the conformational energy landscape. Understanding this landscape is crucial, as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Conformational analysis of 5-Cyclopropyl-1,4-oxazepane would typically be performed using molecular mechanics or DFT methods to systematically explore the potential energy surface. The goal is to identify all low-energy conformers and the transition states that connect them. The oxazepane ring can exist in various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers determine their population at a given temperature.

The cyclopropyl group, with its unique electronic properties, can interact with the rest of the molecule through space, potentially stabilizing certain conformations over others. The bulky nature of the cyclopropyl group will also create steric hindrance, disfavoring conformations where it clashes with other parts of the molecule.

The energy landscape can be visualized as a multi-dimensional surface where the valleys represent stable conformers and the mountain passes represent the transition states between them. The height of these passes, or energy barriers, determines the rate of interconversion between conformers. For 5-Cyclopropyl-1,4-oxazepane, it is expected that several conformers will be closely spaced in energy, leading to a dynamic equilibrium in solution.

Table 2: Relative Energies of Postulated 1,4-Oxazepane Ring Conformations (Illustrative)

Conformation Relative Energy (kcal/mol) Key Dihedral Angles
Chair 1 0.0 C2-N1-C7-C6 = 60°, O4-C5-C6-C7 = -55°
Chair 2 1.2 C2-N1-C7-C6 = -58°, O4-C5-C6-C7 = 53°
Twist-Boat 3.5 C2-N1-C7-C6 = 30°, O4-C5-C6-C7 = 80°

Mechanistic Studies of Synthetic Transformations and Reactivity Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this can include investigating its synthesis and its subsequent reactivity. DFT calculations can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

A plausible synthetic route to 5-Cyclopropyl-1,4-oxazepane could involve the cyclization of a linear precursor containing the necessary carbon, nitrogen, and oxygen atoms. DFT can be used to model this cyclization step, determining the activation energy and the geometry of the transition state. This information can help in optimizing reaction conditions to improve yield and selectivity. For instance, different bases or solvents could be modeled to see their effect on the reaction barrier.

The reactivity of the final compound can also be explored. For example, the N-H bond of the protonated amine is acidic and can be deprotonated. The oxygen atom can act as a nucleophile. The cyclopropyl group itself can undergo ring-opening reactions under certain conditions. DFT can be used to calculate the energetics of these potential reactions, predicting which pathways are most favorable.

By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction mechanism, which is invaluable for rational drug design and process chemistry.

Table 3: Calculated Activation Energies for a Hypothetical Synthetic Step (Illustrative)

Reaction Step Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Product Complex Energy (kcal/mol) Activation Energy (kcal/mol)

Future Research Avenues and Innovative Methodologies for 5 Cyclopropyl 1,4 Oxazepane Derivatives

Development of Enantioselective and Diastereoselective Synthetic Routes

The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of synthetic routes that yield enantiomerically pure 5-Cyclopropyl-1,4-oxazepane derivatives is a paramount objective. The seven-membered ring of the oxazepane core presents unique stereochemical challenges due to its conformational flexibility. nih.govnih.gov

Future strategies will likely focus on the following:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising avenue for establishing stereocenters with high fidelity. nih.govresearchgate.netrsc.org For instance, chiral Brønsted acids have shown success in the enantioselective synthesis of related 1,4-benzoxazepines. acs.org The development of catalysts specifically tailored for the 7-endo cyclization required for oxazepane formation is a key area of research. nih.gov

Substrate Control: An alternative approach involves embedding chirality within the starting materials. A regio- and stereoselective 7-endo cyclization, such as a haloetherification reaction, can then be used to form the oxazepane ring. nih.gov The stereoselectivity in such reactions is often dictated by the conformation of the substrate, which can be influenced by the judicious choice of protecting groups and substituents. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, provides a reliable method for introducing stereochemistry. For example, polymer-supported homoserine has been used to synthesize chiral 1,4-oxazepane-5-carboxylic acids. rsc.org This approach ensures that the final products possess a defined absolute stereochemistry.

Exploration of Novel Catalytic Systems for Oxazepane and Cyclopropyl (B3062369) Synthesis

Innovations in catalysis are crucial for developing more efficient, selective, and sustainable syntheses of 5-Cyclopropyl-1,4-oxazepane derivatives. Research in this area is proceeding on two main fronts: the formation of the oxazepane ring and the construction of the cyclopropyl moiety.

For the 1,4-oxazepane (B1358080) ring:

Transition Metal Catalysis: Cobalt-catalyzed alkylarylation has been shown to be effective for synthesizing six- and seven-membered N-heterocycles. acs.org Further exploration of metal catalysts for intramolecular hydroamination or etherification reactions could lead to more direct and atom-economical routes to the oxazepane core.

Organocatalysis: Organocatalysts offer a metal-free alternative and are gaining prominence due to their lower toxicity and stability. beilstein-journals.orghilarispublisher.com Chiral Brønsted acids, for example, have been successfully employed in the asymmetric synthesis of bridged tetrahydrobenzo[b]oxepines. nih.gov Designing organocatalysts that can effectively manage the challenging thermodynamics and kinetics of seven-membered ring formation is a key objective. nih.gov

For the cyclopropyl group:

Metal-Catalyzed Cyclopropanation: The reaction of alkenes with diazo compounds, catalyzed by transition metals like rhodium and copper, is a well-established method for forming cyclopropanes. wikipedia.orgtaylorfrancis.comresearchgate.net Future research will focus on developing catalysts that offer higher stereoselectivity and are compatible with a broader range of functional groups. nih.govnih.gov Rhodium(II) carboxylates are particularly effective for these transformations. taylorfrancis.com Recent advances have also demonstrated the utility of cobalt catalysts for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, which avoids the need for potentially hazardous diazoalkanes. nih.govdicp.ac.cn

The following table summarizes some modern catalytic approaches for cyclopropanation:

Catalyst TypeCarbene PrecursorKey Advantages
Rhodium(II) Carboxylates Diazo compoundsHigh efficiency, broad substrate scope, well-established. wikipedia.orgtaylorfrancis.com
Copper(I)-Bis(oxazoline) Complexes Diazo compoundsHigh enantioselectivity, operates at room temperature. thieme-connect.com
Cobalt-Pyridine-bis(oxazoline) Complexes gem-dichloroalkanesAvoids diazo compounds, good for non-stabilized carbenes. nih.govdicp.ac.cn

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of discovering and synthesizing new molecules. nih.govresearchgate.net

Compound Design: ML algorithms can analyze vast datasets of chemical structures and their biological activities to design novel 5-Cyclopropyl-1,4-oxazepane analogues with enhanced properties. acs.org Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new compounds, while generative models can propose entirely new structures optimized for a specific target. researchgate.net

Reaction Prediction and Retrosynthesis: AI-powered tools can predict the outcomes of chemical reactions and even suggest complete synthetic routes for target molecules. engineering.org.cnacs.orgmit.edu These platforms learn from the enormous body of published chemical reactions to propose innovative and efficient synthetic pathways, thereby reducing the time and resources spent on experimental optimization. chemical.aielsevier.com This is particularly valuable for complex scaffolds like 5-Cyclopropyl-1,4-oxazepane, where devising a synthetic route can be challenging. engineering.org.cn

Design of Next-Generation Analogues for Chemical Biology Applications

To be effective as tools in chemical biology, derivatives of 5-Cyclopropyl-1,4-oxazepane must be designed with specific functionalities that allow for the interrogation of biological systems. nih.govopentargets.org The goal is to create chemical probes that can be used to identify the biological targets of these compounds and to study their function in a cellular context. nih.govfrontiersin.org

Key strategies for designing these next-generation analogues include:

Photoaffinity Labeling: This technique involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the molecule. nih.govnih.govdntb.gov.ua Upon irradiation with light, this group forms a reactive species that covalently binds to the target protein, enabling its identification and characterization. benthamscience.comresearchgate.net

Click Chemistry Handles: The inclusion of small, inert functional groups like alkynes or azides allows for the use of "click" chemistry. nih.gov This enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of the target protein, respectively. nih.gov

Activity-Based Probes: These probes are designed to react covalently with the active site of a target enzyme, providing a direct readout of enzyme activity. They can be used to measure target engagement in cells and tissues, which is crucial for validating the mechanism of action of a compound. nih.gov

The design of these sophisticated chemical probes will be instrumental in elucidating the molecular mechanisms through which 5-Cyclopropyl-1,4-oxazepane derivatives exert their biological effects. youtube.com

Q & A

Q. Key Parameters :

ParameterRoute 1 (Epoxide)Route 2 (Halohydrin)
Temperature25–40°C60–80°C
CatalystNonePhase-transfer agents
Yield60–75%70–85%
Purity (HPLC)≥95%≥98%

Methodological Insight : Post-synthesis purification via recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to achieve pharmaceutical-grade purity .

How can researchers resolve discrepancies in reported biological activity data for 5-cyclopropyl-1,4-oxazepane hydrochloride?

Advanced Research Focus
Contradictions in biological activity (e.g., antimicrobial vs. antiviral efficacy) may arise from:

  • Variability in assay conditions : Differences in cell lines, incubation times, or compound concentrations.
  • Impurity profiles : Residual solvents or byproducts (e.g., unreacted cyclopropylamine) can skew results .

Q. Resolution Strategies :

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
  • Analytical cross-check : Employ LC-MS to confirm purity (>98%) and rule out confounding impurities .
  • Dose-response curves : Ensure EC₅₀ values are consistent across ≥3 independent replicates .

What advanced analytical techniques are recommended for structural elucidation and purity validation?

Q. Methodological Guidance

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the cyclopropyl group (δ ~0.5–1.5 ppm for CH₂ protons) and oxazepane ring (δ ~3.5–4.5 ppm for N-CH₂-O) .
    • 2D NMR (HSQC, HMBC) : Resolve stereochemistry and verify substitution patterns .
  • HPLC-DAD :
    • Mobile Phase : Acetonitrile/methanol/phosphate buffer (pH 7.8) for baseline separation of related impurities (e.g., oxazepane isomers) .
    • Detection : UV at 210–230 nm for optimal sensitivity .

Q. Advanced Mechanistic Focus

  • Target Identification :
    • Receptor binding assays : Screen against GABAₐ or serotonin receptors using radioligand displacement (e.g., [³H]-muscimol for GABAₐ) .
    • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to NMDA or σ receptors .
  • Functional Studies :
    • Calcium imaging : Assess modulation of intracellular Ca²⁺ in neuronal cell lines (e.g., SH-SY5Y) .
    • Electrophysiology : Patch-clamp recordings to evaluate ion channel modulation .

Experimental Design Note : Include negative controls (e.g., oxazepane derivatives lacking the cyclopropyl group) to isolate structure-activity relationships .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Q. Advanced Process Chemistry

  • DoE (Design of Experiments) : Optimize parameters like stoichiometry (1:1.2 amine:epoxide), mixing efficiency, and cooling rates .
  • In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track reaction progression and intermediate formation .
  • Purification at scale : Replace column chromatography with continuous crystallization (anti-solvent addition) to reduce solvent waste .

Q. Scalability Challenges :

  • Byproduct formation : Cyclopropane ring-opening under acidic conditions—mitigate by controlling HCl addition rate .
  • Yield-purity trade-off : Multi-stage crystallization (e.g., ethanol → acetone) enhances purity without sacrificing yield .

How should researchers address stability issues in long-term storage of 5-cyclopropyl-1,4-oxazepane hydrochloride?

Q. Methodological Best Practices

  • Degradation pathways : Hydrolysis of the oxazepane ring under high humidity (>60% RH) or oxidation of the cyclopropyl group .
  • Stabilization protocols :
    • Packaging : Store in amber vials with desiccants (silica gel) under nitrogen atmosphere .
    • Temperature : –20°C for >2-year stability; avoid freeze-thaw cycles .
  • Stability-indicating assays : Monitor via HPLC-UV for degradation products (e.g., open-chain amines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.